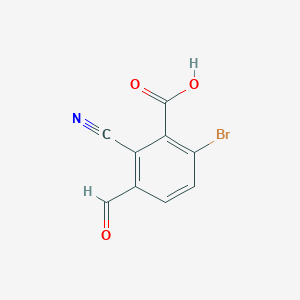
6-Bromo-2-cyano-3-formylbenzoic acid
Descripción general
Descripción
6-Bromo-2-cyano-3-formylbenzoic acid is a useful research compound. Its molecular formula is C9H4BrNO3 and its molecular weight is 254.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating derivatives with specific properties.
Table 1: Reactions Involving 6-Bromo-2-cyano-3-formylbenzoic Acid
| Reaction Type | Product | Description |
|---|---|---|
| Oxidation | 6-Bromo-2-cyano-3-carboxybenzoic acid | Converts the formyl group to a carboxylic acid. |
| Reduction | 6-Bromo-2-cyano-3-aminomethylbenzoic acid | Reduces the cyano group to an amine. |
| Substitution | Various substituted derivatives | Depends on the nucleophile used. |
Biochemical Probes
Due to its ability to interact with biological molecules, this compound can be utilized in the development of biochemical probes. These probes are essential for studying enzyme activities and receptor interactions, thereby advancing our understanding of biochemical pathways.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors for various biological targets, including those related to pain management and inflammation through mechanisms involving prostaglandin receptors .
Case Study: EP1 Receptor Antagonism
Research indicates that compounds similar to this compound may act as antagonists at EP1 receptors, which are implicated in pain pathways. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Industrial Applications
In industrial settings, this compound can be used in the production of specialty chemicals. Its unique structure allows it to be incorporated into materials with specific properties, enhancing their functionality.
Table 2: Industrial Uses of this compound
| Application Area | Use Case |
|---|---|
| Specialty Chemicals | Production of polymers with enhanced properties |
| Material Science | Development of coatings and adhesives |
Propiedades
IUPAC Name |
6-bromo-2-cyano-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMVKGTZWEJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















